[(1E)-3-Bromoprop-1-en-1-yl]boronic acid
Description
Significance of Organoboron Compounds in Contemporary Organic Synthesis
Organoboron compounds are a class of organic molecules containing a carbon-boron bond that have become indispensable in modern organic synthesis. researchgate.netnih.gov Their prominence is largely due to their unique combination of stability, low toxicity, and broad-ranging reactivity compared to other organometallic reagents. researchgate.net A pivotal moment in the rise of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. researchgate.net This reaction's tolerance of a wide variety of functional groups has made it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and advanced materials. researchgate.net Beyond cross-coupling, organoboron compounds are key intermediates in reactions such as hydroboration, which allows for the stereoselective and regioselective synthesis of alcohols and amines. slideshare.net
Overview of Vinyl Boronic Acids as Synthetic Intermediates
Within the diverse family of organoboron compounds, vinyl boronic acids and their ester derivatives are particularly valuable synthetic intermediates. organic-chemistry.org These compounds feature a boronic acid group attached to a carbon-carbon double bond, a structural motif that enables a host of chemical transformations. sigmaaldrich.com They are key participants in palladium-catalyzed cross-coupling reactions, allowing for the stereospecific construction of dienes and other unsaturated systems. rsc.org Their utility extends to other metal-catalyzed processes and they have been explored in the context of bioorthogonal chemistry for the labeling of biomolecules due to their stability and specific reactivity. nih.gov The accessibility of vinyl boronic acids through various synthetic routes, such as the hydroboration of alkynes, further enhances their appeal to synthetic chemists. nih.gov
Unique Structural Features and Research Relevance of Brominated Vinyl Boronic Acids
The introduction of a halogen atom, such as bromine, onto the vinyl boronic acid scaffold introduces additional layers of complexity and synthetic potential. Brominated vinyl boronic acids, like [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, possess a unique combination of functional groups: a reactive boronic acid, a versatile carbon-carbon double bond, and a modifiable carbon-bromine bond. This trifunctional nature makes them attractive building blocks for the synthesis of complex molecular architectures. The bromine atom can participate in a variety of transformations, including further cross-coupling reactions, nucleophilic substitutions, or radical reactions. This allows for sequential, site-selective modifications, expanding the synthetic utility of the vinyl boronic acid core. The presence of bromine can also influence the electronic properties and reactivity of the molecule, a subject of ongoing research interest.
Properties
CAS No. |
352535-79-6 |
|---|---|
Molecular Formula |
C3H6BBrO2 |
Molecular Weight |
164.80 g/mol |
IUPAC Name |
[(E)-3-bromoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c5-3-1-2-4(6)7/h1-2,6-7H,3H2/b2-1+ |
InChI Key |
NUQJGZLIEFASQM-OWOJBTEDSA-N |
Isomeric SMILES |
B(/C=C/CBr)(O)O |
Canonical SMILES |
B(C=CCBr)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1e 3 Bromoprop 1 En 1 Yl Boronic Acid
Direct Borylation Approaches
Direct borylation methods are among the most efficient for preparing alkenylboronic acids and their esters. These reactions involve the formation of a carbon-boron bond on an unsaturated carbon framework. For the synthesis of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, this typically involves the hydroboration of 3-bromo-1-propyne or the cross-coupling of a 1-bromo-1-alkene derivative.
Metal-Catalyzed Hydroboration of Brominated Alkynes and Alkenes
Metal-catalyzed hydroboration of alkynes is a powerful method for the synthesis of vinylboronates, often with high regio- and stereoselectivity. nih.gov The hydroboration of terminal alkynes generally yields (E)-vinylboronates. nih.gov Simple borane (B79455) adducts, such as H₃B·THF and H₃B·SMe₂, can catalyze the hydroboration of alkynes with pinacolborane (HBpin), showing good tolerance for various functional groups, including halides. acs.orgcanada.ca This suggests a viable route to [(1E)-3-Bromoprop-1-en-1-yl]boronic acid pinacol ester from 3-bromopropyne. The reaction typically proceeds with anti-Markovnikov addition of the boron moiety to the terminal carbon of the alkyne. organic-chemistry.org
Table 1: Exemplar Conditions for Metal-Catalyzed Hydroboration of Alkynes
| Catalyst | Substrate Type | Reagent | Solvent | Conditions | Product Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| H₃B·THF | Terminal Alkyne | Pinacolborane | THF | 60°C, 30 min | (E)-vinylboronate | >95 | canada.ca |
| Fe(acac)₃ | Terminal Alkyne | Pinacolborane | - | RT | (E)-vinylboronate | High | nih.gov |
| Mn(I) Complex | Aliphatic Alkyne | Pinacolborane | - | 50-70°C | (E)-vinylboronate | High | acs.org |
| Iron(III) Salen | Terminal Alkyne | Pinacolborane | - | RT | (E)-vinylboronate | Good | nih.gov |
| Pyrrolide-PNP-Iron | Terminal Alkyne | Pinacolborane | - | RT | (E)-vinylboronate | High | nih.gov |
This table presents general conditions for the hydroboration of terminal alkynes, which are applicable to the synthesis of the target compound from 3-bromopropyne.
Palladium-Catalyzed Direct Borylation Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are a cornerstone for the synthesis of organoboron compounds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a vinyl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The synthesis of 1-alkenylboronic acid pinacol esters can be achieved through the palladium-catalyzed cross-coupling of 1-alkenyl halides with B₂pin₂. organic-chemistry.org This methodology is tolerant of various functional groups and can be applied to the synthesis of the target molecule starting from a suitable di- or tri-halogenated propene derivative. For instance, a vinyl bromide can be selectively borylated to produce the corresponding alkenyl pinacol boronate. nih.gov
Table 2: Representative Conditions for Palladium-Catalyzed Borylation of Vinyl Halides
| Catalyst | Ligand | Base | Boron Source | Solvent | Conditions | Substrate Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| PdCl₂(dppf) | dppf | KOAc | B₂pin₂ | DMSO | 80°C | Aryl/Vinyl Halide | 60-98 | organic-chemistry.org |
| PdCl₂(CH₃CN)₂ | SPhos | NEt₃ | Pinacolborane | 1,4-Dioxane | RT | Vinyl Bromide | 68 | nih.gov |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | B₂pin₂ | DMF | RT | Aryl Nonaflate | Good | researchgate.net |
This table illustrates typical conditions for Miyaura borylation of vinyl halides, a potential route to [(1E)-3-Bromoprop-1-en-1-yl]boronic acid derivatives.
Copper-Catalyzed Borylation Protocols
Copper-catalyzed borylation has emerged as a cost-effective and efficient alternative to palladium-based systems. These reactions can be used to synthesize a variety of organoboron compounds, including alkenylboronic esters. While specific examples for the synthesis of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid are not prevalent in the reviewed literature, the general methodologies for copper-catalyzed borylation of unsaturated systems are applicable.
Nickel-Catalyzed Borylation Approaches
Nickel catalysts offer another powerful tool for the formation of carbon-boron bonds. Nickel-catalyzed borylation of halides and pseudo-halides has been developed, providing access to a wide range of boronic acids and their derivatives. nih.gov These methods often exhibit high functional group tolerance and can be performed under mild conditions. Nickel-catalyzed coupling reactions can generate carbon-boron bonds from alkyl electrophiles, suggesting a potential pathway from a brominated alkyl precursor. organic-chemistry.org
Transition-Metal-Free Borylation Methods
In recent years, transition-metal-free borylation reactions have gained significant attention due to their environmental and economic advantages. These methods often utilize strong bases or other activators to facilitate the borylation process. For example, NaOH powder has been shown to initiate the catalytic hydroboration of alkynes with pinacolborane. rsc.org Such approaches could potentially be adapted for the synthesis of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid from 3-bromopropyne.
Conversion from Precursor Compounds
An alternative strategy for the synthesis of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid involves the modification of a pre-existing organoboron compound. This can include isomerization of a stereoisomer or functional group interconversion on a related molecule.
A key transformation in this category is the stereodivergent synthesis of alkenylboronate esters through alkene isomerization. organic-chemistry.orgacs.org For instance, a (Z)-alkenylboronate could be isomerized to the desired (E)-isomer using a suitable catalyst. Ruthenium-catalyzed isomerization of ω-alkenylboronates has been shown to produce stereodefined vinylboronates. nih.gov Specifically, an iridium-based catalyst can be used for (E)-selective isomerization, while a ruthenium-based catalyst can favor the (Z)-isomer. organic-chemistry.orgacs.org
Another potential route involves the functional group interconversion of a related alkenylboronic ester. For example, a precursor with a different functional group at the 3-position, such as a hydroxyl group, could be converted to the corresponding bromide. Standard methods for converting alcohols to bromides could be employed, provided they are compatible with the boronic ester functionality.
Table 3: Catalysts for Stereodivergent Isomerization of Alkenylboronates
| Catalyst System | Isomer Selectivity | Substrate Type | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| [Ir(cod)Cl]₂ / PCy₃ / NaBArF | (E)-selective | 1,1-disubstituted alkenylboronate | DCM | 40°C | organic-chemistry.orgacs.org |
| [RuH(Cl)(CO)(PPh₃)₃] | (Z)-selective | 1,1-disubstituted alkenylboronate | THF | 60°C | rsc.orgnih.gov |
This table outlines catalytic systems for the isomerization of alkenylboronates, which could be applied to obtain the desired (E)-isomer of the target compound from a (Z)-precursor.
Synthetic Routes via Organohalide Precursors
The construction of the carbon-boron bond in alkenylboronic acids and their esters often commences from corresponding organohalide precursors. These methods typically involve the in-situ generation of a nucleophilic organometallic species that subsequently reacts with a boron-containing electrophile.
One of the most common and established methods for the synthesis of boronic acids is through the reaction of an organometallic intermediate with a trialkyl borate (B1201080). nih.gov This can be achieved via a Grignard reagent or an organolithium species. For the synthesis of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, a suitable starting material would be a (1E)-1,3-dihalopropene.
A plausible synthetic route involves the formation of a Grignard reagent from (1E)-1-bromo-3-chloroprop-1-ene or a similar dihalogenated propene. The selective formation of the Grignard reagent at the more reactive carbon-bromine bond would be followed by a reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent acidic hydrolysis of the resulting boronate ester would then yield the desired [(1E)-3-Bromoprop-1-en-1-yl]boronic acid. The general scheme for this type of reaction is well-established for various aryl and alkyl halides. google.com
Alternatively, a lithium-halogen exchange reaction can be employed. nih.gov This involves treating the dihalopropene precursor with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at very low temperatures (e.g., -78 °C) to generate the vinyllithium species. This highly reactive intermediate is then quenched with a borate ester. The resulting boronate complex undergoes rearrangement and subsequent hydrolysis to afford the target boronic acid. This lithiation-borylation approach is a powerful tool for creating a wide array of boronic esters and acids. nih.govnih.govbris.ac.uk
Another modern and efficient method involves the palladium-catalyzed borylation of alkenyl halides. organic-chemistry.org This reaction, often a variation of the Miyaura borylation, would utilize a catalyst such as a palladium complex with a suitable phosphine ligand to couple an alkenyl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). The resulting [(1E)-3-Bromoprop-1-en-1-yl]boronic acid pinacol ester can then be isolated and subsequently hydrolyzed. The use of commercially available palladium catalysts makes this an attractive and versatile method for the synthesis of allyl and vinyl boronates from the corresponding halides. organic-chemistry.org
Table 1: Comparison of Synthetic Routes from Organohalide Precursors
| Synthetic Route | Precursor Example | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Grignard Reaction | (1E)-1-Bromo-3-chloroprop-1-ene | Mg, Trialkyl borate, Acid | THF, Low temperature | Cost-effective reagents | Potential for side reactions |
| Lithiation-Borylation | (1E)-1-Bromo-3-chloroprop-1-ene | n-BuLi or s-BuLi, Trialkyl borate, Acid | Anhydrous ether, -78 °C | High reactivity, good yields | Requires strictly anhydrous conditions and very low temperatures |
| Palladium-Catalyzed Borylation | (1E)-1-Bromo-3-chloroprop-1-ene | Pd catalyst, B₂pin₂, Base | Toluene or other organic solvent, 50-80 °C | High functional group tolerance, good selectivity | Catalyst cost, potential for ligand screening |
Boronate Ester Hydrolysis and Functionalization Pathways
The direct synthesis of boronic acids can sometimes be challenging due to their propensity to dehydrate and form boroxines, or their instability under certain reaction conditions. Therefore, a common strategy is to first synthesize a more stable boronate ester, such as a pinacol or neopentyl glycol ester, which can then be hydrolyzed to the desired boronic acid. researchgate.net
The hydrolysis of the boronate ester of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is a crucial final step in many synthetic sequences. This transformation can be achieved under various conditions, ranging from acidic to basic hydrolysis. A widely used method involves treating the boronate ester with an aqueous acid, such as hydrochloric acid, often in a biphasic solvent system to facilitate the separation of the resulting boronic acid from the diol byproduct (e.g., pinacol). wikipedia.org
Alternatively, transesterification followed by hydrolysis can be employed. For instance, reaction with diethanolamine can form a more readily hydrolyzable boronate complex. Mild hydrolysis methods have also been developed, such as the use of methylboronic acid in a reaction that provides high yields and simplifies purification due to the volatility of the byproducts. organic-chemistry.org The choice of hydrolysis method often depends on the stability of the target boronic acid and the other functional groups present in the molecule.
Functionalization pathways can also lead to the target compound. For instance, a related boronate ester, such as one with a protected hydroxyl group at the C3 position, could be synthesized and then deprotected and converted to the bromide. A relevant example is the use of (E)-3-(tert-Butyldimethylsilyloxy)propene-1-yl-boronic acid pinacol ester in palladium-catalyzed coupling reactions. researchgate.net One could envision a synthetic sequence where a similar silyl-protected alcohol is first converted to the boronate ester, followed by deprotection and subsequent bromination of the allylic alcohol to introduce the bromo functionality, although care must be taken to avoid side reactions with the boronic acid moiety.
Table 2: Hydrolysis and Functionalization Data
| Process | Starting Material | Key Reagents/Conditions | Product | Key Findings |
| Acidic Hydrolysis | [(1E)-3-Bromoprop-1-en-1-yl]boronic acid pinacol ester | Aqueous HCl, Ether | [(1E)-3-Bromoprop-1-en-1-yl]boronic acid | Standard and effective method for deprotection. |
| Mild Hydrolysis | [(1E)-3-Bromoprop-1-en-1-yl]boronic acid pinacol ester | Methylboronic acid, Acetone/Water | [(1E)-3-Bromoprop-1-en-1-yl]boronic acid | High yields and simplified purification. organic-chemistry.org |
| Functionalization | (E)-3-Hydroxyprop-1-en-1-yl boronate ester | PBr₃ or CBr₄/PPh₃ | [(1E)-3-Bromoprop-1-en-1-yl]boronic acid ester | Allows for late-stage introduction of the bromo group. |
Reactivity and Mechanistic Studies of 1e 3 Bromoprop 1 En 1 Yl Boronic Acid
Cross-Coupling Reactions
The presence of the boronic acid moiety makes [(1E)-3-Bromoprop-1-en-1-yl]boronic acid an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Investigations with Brominated Vinyl Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. wikipedia.orgresearchgate.netyoutube.com Vinylboronic acids are common coupling partners in this reaction, readily reacting with organohalides in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The mechanism involves the formation of an active Pd(0) species, which undergoes oxidative addition to the organohalide. wikipedia.org Subsequent transmetalation with a boronate species (formed by the activation of the boronic acid with a base) and reductive elimination yields the cross-coupled product and regenerates the catalyst. wikipedia.orgorganic-chemistry.org
For brominated vinyl boronic acids like [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, the Suzuki-Miyaura reaction offers a powerful route to synthesize functionalized 1,3-dienes, which are important structural motifs in many natural products and bioactive molecules. nih.gov The vinylboronic acid part of the molecule can couple with aryl or vinyl halides, while the bromo-substituent remains available for further transformations. rsc.org The use of boronic esters, such as the pinacol ester, in place of boronic acids is also common and can sometimes offer advantages in terms of stability and reactivity. nih.govorganic-chemistry.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Boronic Esters
| Catalyst | Ligand | Base | Solvent | Temperature | Reactant | Product Yield | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120 °C (µW) | 3-Iodoindazole | 60-86% | nih.gov |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 °C | Aryl Bromide | >95% | rsc.org |
| Pd(OAc)₂ | AntPhos | TMSOK | 2-MeTHF | 50 °C | 2-Bromonaphthalene | 94% | nih.gov |
| Pd(P(t-Bu)₂Me)₂ | - | KOt-Bu | tert-Amyl alcohol | Room Temp | Alkyl Bromide | 85% | organic-chemistry.org |
This table presents generalized conditions and yields for Suzuki-Miyaura reactions involving various vinyl and other boronic esters to illustrate the reaction's versatility.
Research has expanded the scope of the Suzuki reaction to include the coupling of unactivated alkyl bromides at room temperature, highlighting the continuous development of this powerful method. researchgate.netorganic-chemistry.org
Chan-Lam Coupling and Related Transformations
The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, facilitates the formation of aryl carbon-heteroatom bonds, typically C-N and C-O bonds. wikipedia.orgorganic-chemistry.org This reaction distinctively uses copper catalysts to couple boronic acids with amines, alcohols, or N-H containing heterocycles. wikipedia.orgnrochemistry.comnih.gov A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature and open to the air, which contrasts with the more stringent conditions required for the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org
The proposed mechanism involves the formation of a copper(II)-aryl complex through transmetalation. nrochemistry.com This can then disproportionate to a key copper(III) intermediate, which undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. wikipedia.orgnrochemistry.com The catalytic cycle is completed by the re-oxidation of Cu(I) to Cu(II) by an oxidant, which can be atmospheric oxygen. organic-chemistry.orgnrochemistry.com
For a substrate like [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, the vinylboronic acid moiety could be coupled with various amines or alcohols to generate vinyl amines or vinyl ethers, respectively. This reaction significantly broadens the synthetic utility of the compound, allowing for the introduction of nitrogen and oxygen functionalities. The reaction tolerates a wide range of functional groups and has been successfully applied to the synthesis of complex, biologically active molecules. nih.govslideshare.net
Table 2: Examples of Chan-Lam Coupling Reactions
| Copper Source | Base | Substrate 1 (Boronic Acid/Ester) | Substrate 2 (N-H/O-H) | Product | Yield | Reference |
| Cu(OAc)₂ | K₂CO₃ | 2-Nitroimidazole | Phenylboronic acid | C-N Coupled Imidazole | High | nih.gov |
| Cu(OAc)₂ | Et₃N | Arylboronic Acid | Aliphatic Amine | N-Alkyl Aniline | Moderate | organic-chemistry.org |
| Cu(OAc)₂ | Pyridine | Arylboronic Acid | Pyrrole | N-Aryl Pyrrole | 93% | wikipedia.org |
| Cu(II) Acetate | 2,6-Lutidine | Arylboronic Acid | Amine | Diarylamine | Good | organic-chemistry.org |
This table showcases various applications of the Chan-Lam coupling, demonstrating the formation of C-N bonds with different types of boronic acids and nitrogen-containing compounds.
Unwanted homocoupling of the boronic acid can be a competing side reaction, and understanding its mechanism is crucial for optimizing cross-coupling conditions. mdpi.com
Stille Coupling and Other Transition Metal-Catalyzed Conjugations
While the Suzuki-Miyaura reaction is predominant for boronic acids, other transition metal-catalyzed conjugations are also relevant. The Stille coupling, for instance, utilizes organotin compounds (stannanes) to couple with organohalides, catalyzed by palladium. Although mechanistically similar to the Suzuki coupling, the higher toxicity and lower stability of organotin reagents have made the Suzuki reaction a more popular choice. organic-chemistry.org
Beyond traditional cross-coupling, vinylboronic esters can participate in other novel palladium-catalyzed transformations. For example, methods have been developed for the direct methylation of vinyl boronate esters using iodomethane, catalyzed by palladium. nih.gov Another innovative approach is the palladium-catalyzed homologation of boronic acids, which involves a formal C₁ insertion using a halomethylorganoboron reagent, avoiding the need for stoichiometric organometallics. acs.orgyoutube.com
Copper catalysis also extends beyond Chan-Lam reactions. Copper-catalyzed cross-coupling of organoboronic esters with aryl and alkyl halides has been developed as a cheaper and less toxic alternative to palladium systems, particularly for specific substrates like electron-deficient aryl bromides. rsc.org Furthermore, copper catalysis can facilitate the coupling of organozinc reagents with bromoalkynes, a reaction that could potentially be adapted for the bromo-allyl moiety of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid after an initial transformation. nih.gov
Stereoselective Transformations
The vinylboronic acid structure is highly conducive to stereoselective reactions, where the boron group can influence the stereochemical outcome of ring-forming and annulative processes.
Regio- and Stereocontrol in Diels-Alder Reactions Involving Vinylboronic Acid Derivatives
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org When a vinylboronic acid or its ester derivative acts as the dienophile, the boron-containing group influences both the reactivity and the selectivity of the reaction. acs.org The electron-withdrawing nature of the boronic acid group activates the double bond, facilitating the cycloaddition. libretexts.org
Significant control over regioselectivity (the orientation of addition) and stereoselectivity can be achieved. chadsprep.comwolfram.com In reactions with cyclic dienes, the formation of bicyclic products often shows a strong preference for the endo isomer, where the substituent on the dienophile is oriented towards the inside of the newly formed bicyclic structure. libretexts.orglibretexts.org This preference is attributed to secondary orbital interactions between the diene and the dienophile's activating group.
For [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, the (E)-configuration of the double bond would be retained in the cyclohexene product. libretexts.orgwolfram.com Its participation as a dienophile would lead to the formation of a cyclohexene ring bearing both a boronic acid and a bromomethyl group, which are versatile handles for subsequent synthetic manipulations.
Table 3: Stereospecificity in Diels-Alder Reactions
| Diene | Dienophile | Product Stereochemistry | Reference |
| 1,3-Butadiene | (E)-Dicyanoethene | Trans relationship of cyano groups preserved | libretexts.org |
| Cyclic Diene | Substituted Alkene | Favors endo product formation | libretexts.org |
| Substituted Diene | cis-Dienophile | Forms meso products | wolfram.com |
| Substituted Diene | trans-Dienophile | Forms a racemic mixture | wolfram.com |
This table illustrates the fundamental principles of stereocontrol in the Diels-Alder reaction.
Photosensitized [2+2] cycloadditions of vinyl boronate esters have also been developed, providing access to complex cyclobutane structures. nih.govnih.gov
Annulative Coupling Reactions of Vinylboronic Esters
Annulative coupling reactions provide a sophisticated strategy for constructing cyclic systems. Research has demonstrated that vinylboronic esters can undergo a stereoselective annulative coupling with arynes to produce cyclic borinic esters. nih.gov This transformation is triggered by the addition of the vinyl group to the highly strained triple bond of the aryne. nih.gov The reaction cascade involves the formation of two new C-C bonds and one C-B bond, proceeding through a 1,2-metallate rearrangement of the initially formed boronate 'ate' complex. nih.gov The resulting cyclic borinic ester can then be converted into various functionalized cyclic compounds, such as hydroxyphenols, through oxidation. nih.gov
This methodology highlights the potential of the vinylboronate moiety in [(1E)-3-Bromoprop-1-en-1-yl]boronic acid to participate in complex ring-forming sequences. The ability to construct densely functionalized cyclic scaffolds is of high value in the synthesis of natural products and pharmaceuticals. Other related strategies include the ring-contractive 1,2-metallate rearrangement of cyclic alkenyl boronate complexes to create highly substituted cyclopentyl boronic esters. bris.ac.uk
Intramolecular Reactivity Profiles
The arrangement of the vinylboronic acid and the allylic bromide in [(1E)-3-bromoprop-1-en-1-yl]boronic acid suggests the potential for interesting intramolecular rearrangements.
Electrophilic Allyl Shifts and Related Rearrangements
While direct studies on the intramolecular electrophilic allyl shifts of [(1E)-3-bromoprop-1-en-1-yl]boronic acid are not extensively documented, the reactivity of analogous systems provides significant insight. Boronic acids are known to catalyze the 1,3-transposition of allylic alcohols, a reaction that proceeds through an allylic boronate intermediate. This suggests that under certain conditions, the boronic acid moiety could interact with the π-system of the double bond, facilitating rearrangements.
Furthermore, radical-mediated 1,2-boron shifts have been observed in allylboronic esters, leading to 1,3-difunctionalization products. nih.gov In these cascades, the boronic ester moiety is retained within the final product. nih.gov This type of reactivity highlights the potential for the boron group to migrate along the carbon backbone, a process that could be initiated under radical conditions. For [(1E)-3-bromoprop-1-en-1-yl]boronic acid, such a rearrangement could lead to novel organoboron structures.
General Reactivity of the Boronic Acid Moiety
The boronic acid functional group is a cornerstone of modern organic synthesis, and its reactivity in [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is expected to follow established patterns.
Lewis Acidity and Catalytic Applications
Boronic acids are recognized as Lewis acids, although their acidity is generally considered mild. nih.gov This Lewis acidity is fundamental to their catalytic activity in a wide array of chemical transformations. nih.gov It has been proposed that the catalytic mode can involve either Lewis acid or covalent activation of hydroxyl groups by the boron atom. nih.gov
A notable application of this Lewis acidity is in photoredox catalysis, where a dual catalytic system comprising a Lewis base and a photoredox catalyst can generate carbon radicals from boronic acids or their esters. nih.gov This system allows for the reaction of aryl or alkyl boronic acids with electron-deficient olefins to form C-C coupled products in a redox-neutral manner. nih.gov The Lewis base catalyst forms a redox-active complex with either the boronic esters or the trimeric form of the boronic acids (boroxines) in solution. nih.gov
| Catalyst System | Reactants | Product Type | Mechanistic Feature |
| Lewis Base / Photoredox Catalyst | Boronic Acids/Esters + Electron-Deficient Olefins | C-C Coupled Products | Formation of a redox-active complex with the boronic acid/ester. nih.gov |
Activation of Carboxylic Acids and Amidation Reactions
A significant application of boronic acids is their use as catalysts in the direct amidation of carboxylic acids with amines. nih.govmdpi.com This transformation is atom-economical, with water being the only byproduct. mdpi.com The mechanism of boronic acid-catalyzed amidation is complex and has been the subject of detailed investigation.
It is understood that the reaction between amines and boron compounds is rapid, suggesting that boron-nitrogen interactions are highly probable during catalytic amidation. nih.gov For catalysis to occur, it appears that at least three free coordination sites on the boron atom are necessary. nih.gov This observation has led to proposed mechanisms that move beyond a simple monomeric acyloxyboron intermediate. Alternative pathways involving the formation of a dimeric B-X-B motif (where X can be O or NR) are considered. nih.gov Such a dimer could activate the carboxylic acid while simultaneously coordinating the amine nucleophile for delivery to the carbonyl group. nih.gov
Theoretical calculations support that the formation of acyloxyboronic acid intermediates from the carboxylic acid and the arylboronic acid is kinetically accessible but thermodynamically unfavorable. rsc.org Therefore, the removal of water is crucial for driving the reaction towards the amide product. rsc.org The subsequent C-N bond formation between the acyloxyboronic acid intermediate and the amine proceeds readily. rsc.org
| Reagent Type | Role in Amidation | Key Intermediates |
| Boronic Acid | Catalyst | Acyloxyboronic acids, Dimeric B-X-B species nih.govrsc.org |
| Carboxylic Acid | Substrate | Activated as an acyloxyboron intermediate nih.gov |
| Amine | Nucleophile | Forms boron-nitrogen adducts nih.gov |
Protodeboronation Pathways and Stability in Aqueous Media
Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction for boronic acids, particularly in aqueous media. The stability of a boronic acid is influenced by factors such as pH, temperature, and the electronic and steric nature of the organic substituent.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR, along with advanced two-dimensional techniques, is indispensable.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the carbon skeleton and proton environments of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to exhibit distinct signals for the vinyl and allyl protons. The vinylic protons, due to their sp² hybridization, will resonate in the downfield region, typically between 5.0 and 7.5 ppm. The (E)-configuration of the double bond is characterized by a large vicinal coupling constant (³J) between the two vinylic protons, generally in the range of 12-18 Hz. The methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br) are expected to appear as a doublet in the range of 3.5-4.5 ppm, shifted downfield due to the electronegativity of the bromine atom. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. The vinylic carbons are expected to resonate in the sp² region (100-150 ppm). The carbon atom directly bonded to the boron atom will be influenced by the boron's quadrupolar moment, which can lead to a broader signal. The carbon of the -CH₂Br group will appear in the aliphatic region, typically between 30 and 40 ppm, deshielded by the attached bromine. The chemical shifts are influenced by the electronic effects of the substituents. nih.govpressbooks.pub
A data table summarizing the expected ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constants (Hz) |
| H-1 | 6.5 - 7.5 | - | Doublet of triplets | ³J(H1-H2) = 12-18 |
| H-2 | 5.5 - 6.5 | - | Doublet | ³J(H1-H2) = 12-18 |
| H-3 | 3.5 - 4.5 | - | Doublet | ³J(H3-H2) |
| B(OH)₂ | Variable (broad) | - | Singlet (broad) | - |
| C-1 | - | 120 - 140 | - | - |
| C-2 | - | 130 - 150 | - | - |
| C-3 | - | 30 - 40 | - | - |
¹¹B NMR spectroscopy is a powerful tool specifically for probing the environment of the boron atom. nih.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the substituents. For a trigonal planar (sp² hybridized) boronic acid like [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, the ¹¹B chemical shift is expected to appear in the range of +25 to +35 ppm (relative to BF₃·OEt₂).
The formation of a tetrahedral (sp³ hybridized) boronate species, for instance, through interaction with a Lewis base or in a basic aqueous solution, results in a significant upfield shift to the range of 0 to +10 ppm. nih.govnih.gov This change in chemical shift can be used to study the Lewis acidity of the boronic acid and its interactions with other molecules. The line width of the ¹¹B signal also provides information about the symmetry of the boron environment.
To unambiguously confirm the (E)-stereochemistry of the double bond, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. mdpi.comnih.gov These experiments detect through-space interactions between protons that are in close proximity.
For [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, a NOESY or ROESY spectrum would be expected to show a cross-peak between the vinylic proton at C-1 and the vinylic proton at C-2, which are on the same side of the double bond in the (Z)-isomer but far apart in the (E)-isomer. Conversely, in the (E)-isomer, a correlation would be expected between the proton at C-1 and the methylene protons at C-3, confirming their spatial proximity. The absence of a significant NOE between the two vinylic protons and the presence of an NOE between the C-1 proton and the C-3 protons would provide definitive proof of the (E)-configuration. core.ac.ukresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is expected to show characteristic absorption bands for the various functional groups.
A data table summarizing the expected IR absorption bands is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (in B(OH)₂) | Stretching | 3200 - 3600 | Broad, Strong |
| C-H (vinylic) | Stretching | 3000 - 3100 | Medium |
| C-H (allylic) | Stretching | 2850 - 3000 | Medium |
| C=C (alkene) | Stretching | 1600 - 1680 | Medium to Weak |
| B-O | Stretching | 1300 - 1400 | Strong |
| C-H (vinylic) | Bending (out-of-plane) | 960 - 980 | Strong (for E-isomer) |
| C-Br | Stretching | 500 - 600 | Medium to Strong |
The strong, broad absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the boronic acid group. The C=C stretching vibration for the trans-alkene typically appears in the 1600-1680 cm⁻¹ region. A key diagnostic peak for the (E)-configuration is the strong out-of-plane C-H bending vibration which is expected around 960-980 cm⁻¹. docbrown.infoorgchemboulder.com The C-Br stretching frequency is found in the fingerprint region, typically between 500 and 600 cm⁻¹. spectroscopyonline.comshimadzu.com
Crystallographic Techniques
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for [(1E)-3-Bromoprop-1-en-1-yl]boronic acid is publicly available, the general principles of X-ray crystallography would be applied to a suitable single crystal of the compound. nih.govwiley-vch.de
The analysis would confirm the (E)-geometry of the double bond and provide accurate measurements of the C=C, C-C, C-Br, and B-C bond lengths. Furthermore, it would reveal the solid-state packing of the molecules, which is often dominated by hydrogen bonding between the boronic acid groups of adjacent molecules, typically forming dimeric or polymeric structures. nih.gov The planarity of the vinylboronic acid moiety and the torsion angle between the C=C bond and the C-B bond would also be determined.
X-ray Diffraction Analysis of Intermediates and Products
X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This method relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal, producing a unique diffraction pattern from which the electron density and, subsequently, the atomic positions can be mapped. nih.gov
For boronic acids and their derivatives, single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry. In the solid state, boronic acids have a strong tendency to form dimeric or trimeric structures through intermolecular hydrogen bonding between the hydroxyl groups. The crystal structure of phenylboronic acid, for instance, reveals a dimeric pair linked by two O-H---O hydrogen bonds. wiley-vch.de This self-assembly is a common feature among boronic acids and would be anticipated for [(1E)-3-Bromoprop-1-en-1-yl]boronic acid in its crystalline form.
Interactive Data Table: Crystallographic Parameters for a Representative Boronic Acid (Phenylboronic Acid)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Iba2 |
| a (Å) | 21.033(2) |
| b (Å) | 15.351(1) |
| c (Å) | 7.564(1) |
| Molecules per unit cell (Z) | 16 |
| Hydrogen Bonding | Dimeric pairs via O-H---O |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. youtube.com It is a destructive technique where the sample is ionized, and the resulting ions and their fragments are separated and detected. youtube.com
The analysis of boronic acids by mass spectrometry can be challenging due to their propensity to undergo dehydration to form cyclic trimers known as boroxines. nih.govacs.org This can complicate the interpretation of the mass spectrum, as the molecular ion peak of the monomeric boronic acid may be weak or absent, while a prominent peak corresponding to the boroxine (B1236090) may be observed. Specialized ionization techniques and careful optimization of instrumental parameters are often required to obtain clear mass spectra of the monomeric species. rsc.org
Electron ionization (EI) mass spectrometry of organoboron compounds often leads to extensive fragmentation. The fragmentation patterns can provide valuable structural information. For a molecule like [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, characteristic fragmentation would likely involve the loss of the bromine atom, hydroxyl groups, and potentially cleavage of the propenyl chain. The presence of boron is often indicated by the characteristic isotopic pattern of its two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). savemyexams.com
Electrospray ionization (ESI) is a softer ionization technique that is often more suitable for analyzing boronic acids, as it is less likely to cause in-source dehydration or fragmentation. rsc.org In ESI-MS, the boronic acid can be observed as its protonated molecule [M+H]⁺ or as adducts with solvent molecules or salts. rsc.org High-resolution mass spectrometry (HRMS) is particularly useful as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound and its fragments, thus confirming the identity of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid.
Interactive Data Table: Expected Mass Spectrometric Data for [(1E)-3-Bromoprop-1-en-1-yl]boronic acid
| Ion/Fragment | Expected m/z (for ¹¹B, ⁸¹Br) | Notes |
| [M+H]⁺ | 180.98 | Protonated molecular ion |
| [M-H₂O]⁺ | 162.97 | Loss of a water molecule |
| [M-Br]⁺ | 100.05 | Loss of the bromine atom |
| [B(OH)₂]⁺ | 44.02 | Boronic acid headgroup |
| Boroxine Trimer | Likely observable | Dehydration product |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the mechanisms of reactions involving boronic acids. For compounds like [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, DFT calculations are instrumental in mapping out the potential energy surfaces of key reactions, such as the Suzuki-Miyaura coupling and the competing protodeboronation side reaction.
Transition state theory is also applied to understand unwanted side reactions. Protodeboronation, the cleavage of the carbon-boron bond, is a common decomposition pathway for boronic acids. ed.ac.uknih.gov DFT studies can identify the transition states for various protodeboronation mechanisms, which are often pH-dependent and can involve water, acid, or base catalysis. ed.ac.uknih.govresearchgate.net These computational models help in predicting the conditions under which the C-B bond is most stable, thereby guiding the optimization of reaction conditions to maximize the yield of the desired product. acs.orgnih.govacs.org For example, DFT calculations have been used to create mechanistic models that can predict protodeboronation rates across a wide pH range for various boronic acids. ed.ac.uknih.govresearchgate.net
Quantum Chemical Analyses of Electronic Structure and Reactivity
Quantum chemical methods provide a detailed picture of the electron distribution within the [(1E)-3-Bromoprop-1-en-1-yl]boronic acid molecule, which is fundamental to understanding its reactivity.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the electronic landscape of a molecule. nih.govjournalirjpac.com An MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thereby predicting sites for electrophilic and nucleophilic attack. nih.govdergipark.org.trresearchgate.net
For [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the boronic acid's hydroxyl groups. These regions are the primary sites for interaction with electrophiles and Lewis acids. nih.gov
Positive Potential (Blue): Located around the acidic hydrogen atoms of the hydroxyl groups and potentially near the vinyl proton adjacent to the boron atom. These sites are susceptible to attack by nucleophiles or bases.
Neutral Regions (Green): Associated with the carbon backbone of the molecule.
This visual representation of charge distribution is crucial for predicting intermolecular interactions and the initial steps of reaction mechanisms. dergipark.org.tr
Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for describing the electronic properties and reactivity of a molecule. nih.gov
HOMO: This orbital represents the ability to donate an electron. For a vinylboronic acid, the HOMO is typically associated with the C=C π-bond, indicating that this is the primary site for reacting with electrophiles.
LUMO: This orbital represents the ability to accept an electron. The LUMO is generally centered on the p-orbital of the boron atom, highlighting its Lewis acidic character.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. nih.gov
Table 1: Illustrative Quantum Chemical Properties Calculated via DFT
| Parameter | Description | Typical Calculated Value Range | Significance |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 eV | Correlates with chemical reactivity and stability. nih.gov |
| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 4.0 Debye | Influences solubility and intermolecular forces. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 to 5.0 eV | Measures the power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.75 eV | Measures resistance to charge transfer. nih.gov |
Simulations of Spectroscopic Data
DFT calculations are widely used to simulate spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. acs.orgresearchgate.net These simulations are invaluable for two main reasons: they aid in the assignment of experimental spectra, and they can confirm the computed lowest-energy structure of the molecule. researchgate.net
By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. acs.org These calculated frequencies are often scaled to correct for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net Comparing the simulated spectra to experimental data allows for confident assignment of complex vibrational modes, such as the B-O-H bending, C-B stretching, and C=C stretching modes characteristic of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid. acs.orgresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing theoretical values that typically show good correlation with experimental results.
Table 2: Example of Simulated vs. Experimental Spectroscopic Data for a Boronic Acid Analogue
| Functional Group | Spectroscopic Technique | Calculated Value (Illustrative) | Experimental Value (Typical) |
|---|---|---|---|
| O-H Stretch | FT-IR | ~3350 cm⁻¹ | 3300-3400 cm⁻¹ (broad) |
| C=C Stretch | FT-IR / Raman | ~1640 cm⁻¹ | 1630-1650 cm⁻¹ |
| B-O Stretch | FT-IR | ~1350 cm⁻¹ | 1340-1370 cm⁻¹ |
| Vinyl-H | ¹H NMR | 6.5 - 7.2 ppm | 6.4 - 7.1 ppm |
| B-C (Vinyl) | ¹³C NMR | ~140 ppm | 138 - 145 ppm |
Kinetic Modeling and Rate Constant Predictions
Computational chemistry plays a vital role in kinetic modeling and the prediction of reaction rate constants. This is particularly relevant for understanding and mitigating the decomposition of boronic acids via protodeboronation. acs.orgnih.govacs.org Recent studies have focused on developing algorithms that use DFT-calculated energy barriers to predict the rate of protodeboronation for a wide range of boronic acids under various pH conditions. acs.orgnih.govacs.org
These models are built upon a general mechanistic framework that includes several distinct pathways for the C-B bond cleavage. ed.ac.uknih.gov The primary pathways often involve:
k1: Reaction of the protonated boronic acid with water.
k2: Reaction of the neutral boronic acid with hydroxide.
k3: Reaction of the boronate anion with a proton source.
k4: Direct reaction of the neutral boronic acid with water.
kcat: Autocatalysis involving both the boronic acid and its boronate form. ed.ac.uknih.govresearchgate.net
For vinylboronic acids, studies have shown that protodeboronation is generally very slow compared to many aryl or heteroaryl boronic acids. ed.ac.uknih.govresearchgate.net By calculating the activation energies for each potential pathway for a specific molecule like [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, a comprehensive pH-rate profile can be predicted. ed.ac.uk This allows chemists to select optimal pH and temperature conditions to ensure the stability of the compound throughout a synthetic procedure, such as a cross-coupling reaction. acs.orgnih.gov
Applications of 1e 3 Bromoprop 1 En 1 Yl Boronic Acid As a Building Block in Organic Synthesis
Construction of Complex Organic Scaffolds
The primary utility of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid in constructing complex organic scaffolds lies in its capacity to participate in cross-coupling reactions. The vinylboronic acid group is an ideal partner in the Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction that forges carbon-carbon bonds between sp²-hybridized carbon atoms. nih.gov This allows for the efficient connection of the 3-bromopropenyl unit to a wide array of aromatic and heteroaromatic systems.
The presence of the allylic bromide at the other end of the molecule provides a secondary reactive site for subsequent functionalization, such as nucleophilic substitution or another cross-coupling reaction. This sequential reactivity is invaluable for the modular and convergent synthesis of elaborate molecular frameworks. Research has demonstrated the synthesis of various complex scaffolds using structurally related (E)-1-(3-bromoprop-1-en-1-yl) precursors, showcasing the potential of this building block. By employing the Suzuki-Miyaura coupling, [(1E)-3-Bromoprop-1-en-1-yl]boronic acid can be coupled with various aryl halides to generate these types of structures.
Table 1: Examples of Complex Scaffolds Derivable from (E)-3-Bromoprop-1-ene Precursors This table illustrates the types of complex molecules that can be synthesized. The listed compounds were prepared from corresponding cinnamyl aldehydes, esters, or alcohols, yielding the (E)-1-(3-bromoprop-1-en-1-yl)aryl core structure that would be formed via a Suzuki coupling with [(1E)-3-Bromoprop-1-en-1-yl]boronic acid. rsc.org
| Product Compound | Starting Material Type | Yield (%) |
| (E)-1-(3-bromoprop-1-en-1-yl)-4-fluorobenzene | Cinnamyl aldehyde | 83% |
| (E)-1-(3-bromoprop-1-en-1-yl)-4-methoxybenzene | Cinnamyl aldehyde | 84% |
| (E)-1-bromo-4-(3-bromoprop-1-en-1-yl)benzene | Cinnamyl aldehyde | 78% |
| (E)-1-(3-bromoprop-1-en-1-yl)-3-(trifluoromethyl)benzene | Cinnamic ester | 71% |
| (E)-1-(3-bromoprop-1-en-1-yl)-2-nitrobenzene | Cinnamyl aldehyde | 67% |
| (E)-1-(3-bromoprop-1-en-1-yl)naphthalene | Cinnamic alcohol | 73% |
Furthermore, boronic acids can engage in metal-free carbon-carbon bond-forming reactions. For instance, they can be coupled with tosylhydrazones, which are readily generated from carbonyl compounds. nih.gov This represents a reductive coupling of carbonyls, expanding the toolkit for scaffold construction beyond traditional metal-catalyzed methods. nih.gov
Stereoselective Synthesis of Advanced Intermediates
Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is a cornerstone of modern chemical synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Boronic acids and their derivatives are instrumental in the development of stereoselective reactions.
A significant advancement in this area is the simultaneous stereoinvertive and stereoselective (SimSS) cross-coupling of boronic esters with racemic allylic electrophiles. nih.gov This methodology, which utilizes a chiral iridium catalyst, allows for the independent control of newly formed adjacent chiral centers. In this process, an enantioenriched boronic ester reacts with a racemic allylic partner. The iridium catalyst selectively activates one enantiomer of the racemic substrate, and the boronate complex then reacts through an outer-sphere pathway, resulting in a product with high diastereoselectivity and enantioselectivity. nih.gov
While this specific reaction was demonstrated with benzylic boronic esters, the principles are directly applicable to vinylboronic acids like [(1E)-3-Bromoprop-1-en-1-yl]boronic acid. The boronic acid can be converted to a chiral boronic ester, which can then serve as the nucleophilic partner in such transformations. The versatility of this approach is highlighted by the ability to synthesize all four possible stereoisomers of a product by simply changing the enantiomer of the boronic ester or the chiral ligand on the metal catalyst. nih.gov
Table 2: Stereodivergent Synthesis via Iridium-Catalyzed Allylation This table illustrates the principle of stereodivergent synthesis, where all stereoisomers of products with two adjacent chiral centers can be accessed by choosing the appropriate enantiomers of the boronic ester and the catalyst's chiral ligand. nih.gov
| Boronic Ester Enantiomer | Catalyst Ligand Enantiomer | Product Stereoisomers |
| (S) | (R) | (S,S)-Product |
| (R) | (R) | (R,S)-Product |
| (S) | (S) | (S,R)-Product |
| (R) | (S) | (R,R)-Product |
This level of control is crucial for creating advanced intermediates for the synthesis of complex target molecules. The reaction can also be performed on a gram scale without loss of yield or selectivity, demonstrating its practical utility. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Future research will likely focus on developing more efficient and selective methods for the synthesis of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid. Current synthetic strategies for boronic acids often involve multi-step processes. nih.gov A key area of development will be the refinement of existing methods and the exploration of new catalytic systems to improve yield, reduce waste, and enhance stereoselectivity.
One promising approach involves the direct C-H borylation of 3-bromopropene. This method, catalyzed by transition metals like iridium or rhodium, could provide a more atom-economical route to the desired product. mdpi.com Research in this area would aim to identify catalysts that can selectively activate the vinylic C-H bond without reacting with the allylic C-Br bond.
Another area of investigation is the hydroboration of 3-bromoprop-1-yne. While hydroboration is a common method for synthesizing boronic acids, controlling the regioselectivity and stereoselectivity with a substrate containing a reactive allylic bromide presents a challenge. Future work could explore new catalyst systems that favor the formation of the (E)-isomer.
Table 1: Comparison of Potential Synthetic Routes for [(1E)-3-Bromoprop-1-en-1-yl]boronic acid
| Synthetic Route | Potential Advantages | Potential Challenges |
| C-H Borylation of 3-bromopropene | Atom economy, fewer steps | Catalyst selectivity, harsh reaction conditions |
| Hydroboration of 3-bromoprop-1-yne | Readily available starting material | Control of regioselectivity and stereoselectivity |
| Halogen-metal exchange of (E)-1,3-dibromopropene | Potentially high stereoselectivity | Generation of unstable organometallic intermediates |
Exploration of New Reactivity Modes and Catalytic Cycles
The bifunctional nature of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid allows for the exploration of novel reactivity modes and catalytic cycles. The presence of both a boronic acid and an allylic bromide on the same molecule suggests its potential as a versatile building block in complex molecule synthesis.
One area of interest is its use in sequential or cascade cross-coupling reactions. For instance, the boronic acid moiety can participate in a Suzuki-Miyaura coupling, followed by a subsequent reaction involving the allylic bromide, such as a Heck or Sonogashira coupling. pharm.or.jp This would allow for the rapid construction of complex molecular scaffolds from a single, versatile reagent.
Furthermore, the development of new catalytic cycles that can selectively activate one functional group over the other is a key research direction. This could involve the use of orthogonal catalyst systems or the development of catalysts that can differentiate between the two reactive sites based on subtle electronic or steric differences.
Table 2: Potential Sequential Cross-Coupling Reactions Utilizing [(1E)-3-Bromoprop-1-en-1-yl]boronic acid
| Reaction 1 (at Boronic Acid) | Reaction 2 (at Allylic Bromide) | Potential Product Class |
| Suzuki-Miyaura Coupling | Heck Coupling | Substituted 1,4-dienes |
| Suzuki-Miyaura Coupling | Sonogashira Coupling | Substituted 1,4-enynes |
| Chan-Lam Coupling | Nucleophilic Substitution | Functionalized allylic amines or ethers |
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The integration of the synthesis and application of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid into flow chemistry represents a significant step towards more sustainable and efficient chemical manufacturing. organic-chemistry.orgnih.gov Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. thieme-connect.de
Future research will likely focus on developing continuous-flow processes for the synthesis of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, which would simplify purification and allow for catalyst recycling. sci-hub.mk The synthesis of boronic acids via bromine-lithium exchange reactions has been successfully demonstrated in flow, suggesting the feasibility of this approach for the target molecule. mdpi.com
In addition to its synthesis, the use of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid in flow-based cross-coupling reactions is another promising area of research. This would enable the rapid and efficient synthesis of a wide range of compounds, with reduced solvent usage and waste generation.
Advanced Computational Design of Derivatives with Tunable Reactivity
Computational chemistry and molecular modeling are poised to play an increasingly important role in the design of new derivatives of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid with tailored reactivity. nih.gov Density functional theory (DFT) and other computational methods can be used to predict the electronic and steric properties of different derivatives, allowing for the rational design of reagents with enhanced selectivity or reactivity. semanticscholar.org
For example, computational studies could be used to investigate the effect of substituents on the propylene backbone on the reactivity of both the boronic acid and the allylic bromide. This could lead to the development of new reagents with fine-tuned properties for specific applications.
Furthermore, computational modeling can be used to elucidate the mechanisms of reactions involving [(1E)-3-Bromoprop-1-en-1-yl]boronic acid, providing insights that can be used to optimize reaction conditions and develop new catalytic systems. semanticscholar.org The design of novel non-peptide boronic acid derivatives as proteasome inhibitors has been guided by docking experiments, showcasing the power of computational approaches in this field. nih.gov
Table 3: Computationally Guided Design of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid Derivatives
| Desired Property | Proposed Modification | Computational Method |
| Enhanced Suzuki-Miyaura coupling rate | Electron-withdrawing group at C2 | DFT calculations of transition state energies |
| Increased stability of the boronic acid | Bulky protecting group on the boron atom | Molecular dynamics simulations |
| Selective activation of the C-Br bond | Introduction of a coordinating group on the backbone | Quantum mechanics/molecular mechanics (QM/MM) modeling |
Q & A
Q. What are the common analytical challenges in characterizing [(1E)-3-Bromoprop-1-en-1-yl]boronic acid using MALDI-MS, and how can they be mitigated?
Answer: Boronic acids often undergo dehydration or trimerization to form boroxines during mass spectrometry analysis, complicating spectral interpretation . To mitigate this:
- Derivatization : Convert the boronic acid to a cyclic ester using diols (e.g., pinacol) to stabilize the structure .
- Matrix Selection : Use 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent for in situ esterification, simplifying on-plate analysis .
- Temperature Control : Optimize laser intensity and sample preparation to minimize thermal degradation .
Q. How does [(1E)-3-Bromoprop-1-en-1-yl]boronic acid interact with diols, and what factors influence binding kinetics?
Answer: The boronic acid group reversibly binds 1,2- or 1,3-diols via ester formation. Key factors include:
- pH : Binding is favored at physiological pH (7.4) due to deprotonation of the boronic acid .
- Diol Structure : Binding affinity follows the order D-fructose > D-tagatose > D-mannose > D-glucose, driven by the "on" rate (kon) .
- Kinetic Analysis : Stopped-flow fluorescence assays can quantify binding rates (completed within seconds) .
Q. What synthetic strategies are employed to stabilize [(1E)-3-Bromoprop-1-en-1-yl]boronic acid during multi-step reactions?
Answer:
- Protection as Boronic Esters : Use pinacol or ethylene glycol to form stable esters, preventing unwanted cyclization .
- Purification Techniques : Employ cold chromatography or aqueous workups to avoid decomposition .
- Chemoselective Cross-Coupling : Leverage palladium-catalyzed reactions (e.g., Suzuki-Miyaura) with aromatic boronic acids, avoiding vinylic analogs that may react unpredictably .
Advanced Research Questions
Q. How can MALDI-MS protocols be optimized for sequencing branched peptide boronic acid libraries containing multiple [(1E)-3-Bromoprop-1-en-1-yl]boronic acid moieties?
Answer:
- On-Plate Derivatization : Use DHB matrix to esterify boronic acids directly on MALDI plates, eliminating boroxine interference .
- MS/MS Fragmentation : Apply collision-induced dissociation (CID) to resolve branched structures, focusing on diagnostic ions (e.g., b/y ions) .
- High-Throughput Workflows : Combine single-bead peptide synthesis with automated MALDI-MS/MS for library deconvolution .
Q. What methodologies improve the selectivity of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid-based glycoprotein sensors in complex biological matrices?
Answer:
- Surface Functionalization : Immobilize boronic acids on carboxymethyl dextran-coated substrates to enhance glycoprotein binding (e.g., RNAse B over RNAse A) .
- Buffer Optimization : Use borate buffers at pH 8.5–9.0 to weaken non-specific interactions with non-glycosylated proteins .
- Dual-Affinity Systems : Integrate boronic acids with secondary probes (e.g., lectins) for orthogonal validation .
Q. How can computational approaches guide the design of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid derivatives with enhanced therapeutic or sensing properties?
Answer:
- QSAR Modeling : Calculate descriptors (e.g., logP, polar surface area) to predict binding affinity or pharmacokinetics .
- Chemical Space Mapping : Use PCA and k-means clustering on a library of 5,136 boronic acids to prioritize diverse candidates for synthesis .
- Docking Studies : Simulate interactions with targets like proteasomes or tubulin to optimize steric and electronic complementarity .
Q. What experimental strategies assess the anticancer potential of [(1E)-3-Bromoprop-1-en-1-yl]boronic acid derivatives while minimizing off-target effects?
Answer:
- Cytotoxicity Profiling : Screen against panels of 39+ cancer cell lines (e.g., NCI-60) to identify selective activity .
- Mechanistic Studies : Use tubulin polymerization assays and FACScan apoptosis analysis to confirm target engagement .
- Pharmacokinetic Optimization : Introduce prodrug strategies (e.g., esterification) to enhance bioavailability and reduce renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
